![molecular formula C15H21FOSi B14892106 [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a synthetic organic compound characterized by the presence of a fluoro-substituted aromatic ring, a propargylic ether linkage, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and propargyl bromide.
Formation of Propargylic Ether: The phenol undergoes an etherification reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(4-fluoro-2-methylphenyl)-prop-2-yn-1-ol.
Silylation: The propargylic alcohol is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylic position, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the alkyne moiety, converting it to an alkene or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of 3-(4-fluoro-2-methylphenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(4-fluoro-2-methylphenyl)-prop-2-ene or 3-(4-fluoro-2-methylphenyl)-propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Bioconjugation: The compound’s functional groups allow for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Its structural features make it a candidate for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Polymer Chemistry: It can be incorporated into polymer backbones, imparting specific properties such as increased thermal stability or chemical resistance.
Mécanisme D'action
The mechanism by which [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic environment of the catalytic site. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triphenyl-silane
Comparison:
- Structural Differences: The primary difference lies in the nature of the silyl group (trimethyl, triethyl, triphenyl), which can influence the compound’s reactivity and physical properties.
- Reactivity: The bulkier silyl groups (triethyl, triphenyl) may provide greater steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: While all these compounds can be used in similar applications, the choice of silyl group can be tailored to optimize performance for specific uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H21FOSi |
|---|---|
Poids moléculaire |
264.41 g/mol |
Nom IUPAC |
[4-(4-fluoro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-11-14(16)8-7-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
Clé InChI |
YSVBOIYWWUULKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)
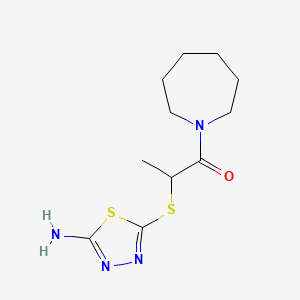

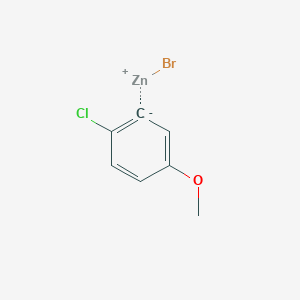
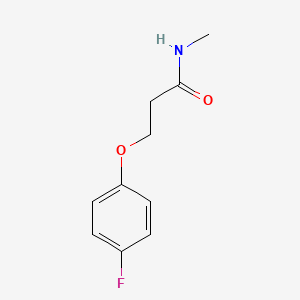
![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)

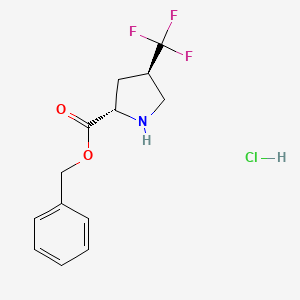
![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)
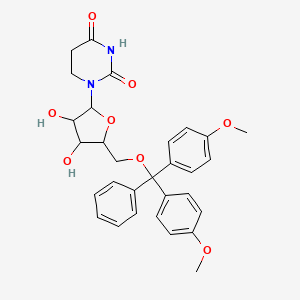

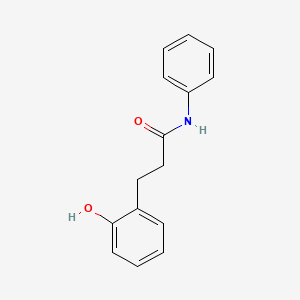
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
